(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is an organic compound that features both a fluorophenyl and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate typically involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-3-(pyridin-4-yl)acrylate
- Methyl 2-(4-bromophenyl)-3-(pyridin-4-yl)acrylate
- Methyl 2-(4-methylphenyl)-3-(pyridin-4-yl)acrylate
Uniqueness
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C15H12FNO2 |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
methyl (E)-2-(4-fluorophenyl)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C15H12FNO2/c1-19-15(18)14(10-11-6-8-17-9-7-11)12-2-4-13(16)5-3-12/h2-10H,1H3/b14-10+ |
InChI Key |
MFAHJHQKJPQACI-GXDHUFHOSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=NC=C1)/C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C(=CC1=CC=NC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.